molecular formula C13H26N2O3S B2843650 1-(tert-butyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2320663-77-0

1-(tert-butyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No. B2843650
M. Wt: 290.42
InChI Key: YFSCSOYWHVEKKX-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. This compound is commonly referred to as TBTU, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mechanism Of Action

TBTU activates carboxyl groups by forming a reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of the incoming amino acid, resulting in the formation of a peptide bond. TBTU has been shown to be more efficient than other commonly used coupling agents, such as HOBt and DIC.

Biochemical And Physiological Effects

TBTU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to human skin.

Advantages And Limitations For Lab Experiments

The main advantage of using TBTU as a coupling agent is its high efficiency in activating carboxyl groups. It has also been shown to be less prone to racemization than other commonly used coupling agents. However, TBTU is relatively expensive compared to other coupling agents, and its use requires careful handling due to its potential to react with water.

Future Directions

There are several future directions for the study of TBTU. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of TBTU for its potential as an antitumor agent. Additionally, the use of TBTU in the synthesis of cyclic peptides and peptide nucleic acids could be further explored. Finally, the biochemical and physiological effects of TBTU could be studied in more detail to determine its safety for use in various applications.

Synthesis Methods

TBTU can be synthesized by reacting tert-butyl isocyanate with 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-carboxylic acid in the presence of N-methylmorpholine. This reaction results in the formation of TBTU as a white crystalline solid. The purity of TBTU can be improved by recrystallization from ethyl acetate.

Scientific Research Applications

TBTU has been extensively studied for its applications in peptide synthesis. It is commonly used as a coupling agent in solid-phase peptide synthesis to activate carboxyl groups. TBTU is also used in the synthesis of cyclic peptides and peptide nucleic acids. In addition to its applications in peptide synthesis, TBTU has also been studied for its potential as an antitumor agent.

properties

IUPAC Name

1-tert-butyl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-12(2,3)15-11(17)14-10-13(18-7-6-16)4-8-19-9-5-13/h16H,4-10H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCSOYWHVEKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1(CCSCC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea

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